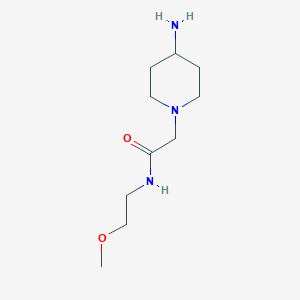
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
描述
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C10H21N3O2 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors and enzymes, pharmacological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The compound features a piperidine ring, an amino group, and an acetamide moiety, contributing to its unique biological properties.
Research indicates that this compound exhibits significant biological activity due to its ability to interact with various receptors and enzymes in the body. It has been studied for its potential therapeutic roles in treating conditions such as:
- Neurological Disorders : Potential neuroactive properties have been suggested, particularly in relation to mood disorders.
- Cancer : Preliminary studies indicate that it may inhibit certain cancer cell lines through mechanisms involving receptor modulation.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Interaction | Binds to specific neurotransmitter receptors, potentially influencing mood and cognition. |
| Enzyme Inhibition | May inhibit enzymes involved in cancer cell proliferation, suggesting a role in oncology. |
| Neuroactivity | Exhibits properties that could be beneficial in treating anxiety and depression. |
Pharmacological Studies
Pharmacological studies have focused on the binding affinity of this compound to various receptors. These studies are crucial for understanding its pharmacodynamics and therapeutic potential.
Case Studies
- Neuropharmacology : In vitro studies have shown that the compound can modulate serotonin receptors, which may contribute to its antidepressant effects.
- Oncology Research : Initial findings suggest that it may act as a PLK4 inhibitor, which is relevant for cancer treatment strategies targeting centriole duplication .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Aminopiperidin-1-yl)acetamide | C_{9}H_{12}N_{2}O | Lacks methoxyethyl group; potential neuroactivity |
| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C_{14}H_{20}N_{4}O | Contains piperazine; studied for antidepressant effects |
| 2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide | C_{12}H_{17}N_{3}O_{2} | Similar structure; potential applications in analgesics |
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBNAGXBTZBBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















